molecular formula C15H16N2OS B14126972 3-(4-Methoxyphenyl)-1-methyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole CAS No. 89144-88-7

3-(4-Methoxyphenyl)-1-methyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole

Cat. No.: B14126972
CAS No.: 89144-88-7
M. Wt: 272.4 g/mol
InChI Key: JIRUUKCLVQOXCW-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-methyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a methoxyphenyl group and a thiophene ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-methyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxyacetophenone with thiophene-2-carboxaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired pyrazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-methyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce 4,5-dihydropyrazole derivatives.

Scientific Research Applications

3-(4-Methoxyphenyl)-1-methyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-methyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit tyrosinase, an enzyme involved in melanin synthesis, thereby exhibiting potential as a skin-whitening agent .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl derivatives: Compounds with similar structures but different substituents on the pyrazole ring.

    Thiophene derivatives: Compounds with thiophene rings but different substituents on the pyrazole ring.

Uniqueness

3-(4-Methoxyphenyl)-1-methyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is unique due to its specific combination of a methoxyphenyl group and a thiophene ring on the pyrazole core

Properties

CAS No.

89144-88-7

Molecular Formula

C15H16N2OS

Molecular Weight

272.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-methyl-3-thiophen-2-yl-3,4-dihydropyrazole

InChI

InChI=1S/C15H16N2OS/c1-17-14(15-4-3-9-19-15)10-13(16-17)11-5-7-12(18-2)8-6-11/h3-9,14H,10H2,1-2H3

InChI Key

JIRUUKCLVQOXCW-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CC=CS3

Origin of Product

United States

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